molecular formula C16H14N2O2 B13141929 1-Amino-4-(ethylamino)anthracene-9,10-dione CAS No. 59097-84-6

1-Amino-4-(ethylamino)anthracene-9,10-dione

Cat. No.: B13141929
CAS No.: 59097-84-6
M. Wt: 266.29 g/mol
InChI Key: LXOYIANTMIUHFT-UHFFFAOYSA-N
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Description

1-Amino-4-(ethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino and ethylamino substituents at the 1 and 4 positions, respectively. It is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-(ethylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the amino group with the ethylamino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthraquinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Amino-4-(ethylamino)anthracene-9,10-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(ethylamino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene backbone, which allows it to insert between DNA base pairs. Additionally, the compound can generate reactive oxygen species, leading to oxidative damage in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-(ethylamino)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity compared to other anthraquinone derivatives, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-amino-4-(ethylamino)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-18-12-8-7-11(17)13-14(12)16(20)10-6-4-3-5-9(10)15(13)19/h3-8,18H,2,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOYIANTMIUHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510486
Record name 1-Amino-4-(ethylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59097-84-6
Record name 1-Amino-4-(ethylamino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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